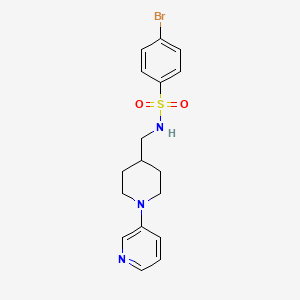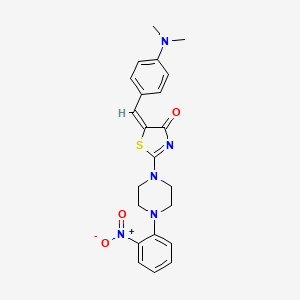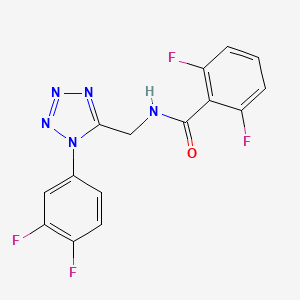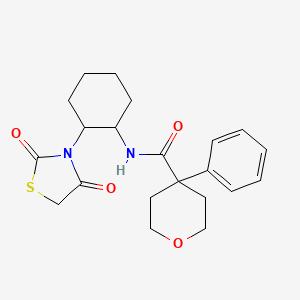
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole, an azetidine, and a thiazole. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic 1,2,3-triazole and thiazole rings. The azetidine ring could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and thiazole rings. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole and thiazole rings could contribute to its stability .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, which are part of the compound’s structure, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been reported to have analgesic and anti-inflammatory properties . This suggests potential applications in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
The compound has shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Research has indicated that 1,2,3-triazole derivatives have antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This suggests potential applications in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential applications in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.
Antidiabetic Activity
Thiazole derivatives have shown potential in the treatment of diabetes . This suggests potential applications in the development of new antidiabetic drugs.
Inhibition of Bcr-Abl Mutants
A series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, which are structurally similar to the compound , have shown significant inhibition against a broad spectrum of Bcr-Abl mutants, including those associated with disease progression in Chronic Myeloid Leukemia (CML) . This suggests potential applications in the development of new treatments for CML, particularly in cases where resistance to existing treatments has developed.
Mécanisme D'action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone, is a complex molecule that incorporates both a thiazole and a triazole ring. Thiazoles and triazoles are known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of Action
The mode of action of this compound is likely to be multifaceted due to the presence of both thiazole and triazole rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . These properties suggest that the compound could interact with its targets through a variety of mechanisms, potentially including both covalent and non-covalent interactions.
Biochemical Pathways
For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have reasonable bioavailability, although further studies would be needed to confirm this.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-7-6-16-18-20)13-10-22-14(17-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAYKOHSMCRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2830367.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2830368.png)
![2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2830370.png)

![{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2830373.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2830374.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2830380.png)